2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
2-[4-(2-Ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrazole-based compound featuring a 2-ethoxyphenoxy substituent at the pyrazole ring’s 4-position and a (2-methylprop-2-en-1-yl)oxy (prenyloxy) group on the phenolic ring.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-25-18-7-5-6-8-19(18)27-20-12-22-23-21(20)16-10-9-15(11-17(16)24)26-13-14(2)3/h5-12,24H,2,4,13H2,1,3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGFFJRDKKCRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the ethoxyphenoxy and methylprop-2-en-1-yl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenol and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functional polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole derivatives with substituted phenyl or phenoxy groups exhibit diverse biological activities, modulated by variations in substituent chemistry. Below is a comparative analysis of key analogs:
Key Findings from Comparative Analysis
Substituent Effects on Tubulin Binding: PPMP’s 3,4-dimethoxyphenyl group enhances tubulin-binding affinity compared to simpler phenyl substituents, as evidenced by its nanomolar-range IC50 values in cancer cell lines . The ethoxy group in the target compound may offer similar π-stacking interactions but with altered solubility due to increased alkyl chain length.
Role of Prenyloxy Group :
- The prenyloxy moiety (2-methylprop-2-en-1-yl)oxy is conserved across active analogs (PPMP, Y041-1201) and is associated with enhanced lipophilicity, likely facilitating cellular uptake .
Crystallographic Insights: In 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (), dihedral angles between the pyrazole and aromatic rings (16.83°–51.68°) suggest conformational flexibility, which may optimize interactions with tubulin’s colchicine-binding site .
Synthetic Accessibility: Pyrazole derivatives are typically synthesized via cyclization of diketones with hydrazines (). The target compound’s synthesis likely involves similar steps, with 2-ethoxyphenoxy introduced via nucleophilic substitution or Ullmann coupling .
Biological Activity
The compound 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol , also known by its chemical identifier, is a complex organic molecule characterized by a pyrazole ring and multiple aromatic substituents. This structure suggests potential pharmacological activities, particularly in anti-inflammatory and enzyme inhibition pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.37 g/mol. The presence of both the pyrazole moiety and phenolic units enhances its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity through:
- Competitive inhibition : Binding to the active site of enzymes.
- Allosteric modulation : Binding to sites other than the active site, affecting the enzyme's functionality.
The interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its efficacy in biological systems .
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit pathways such as NF-κB and MAPK, which are critical in inflammation .
Case Study:
A study evaluated various pyrazole compounds for their anti-inflammatory effects using heat-induced protein denaturation techniques. Results indicated that certain derivatives exhibited marked inhibition of inflammatory responses, suggesting that our compound may similarly possess these properties .
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Inhibition assays revealed that structurally related compounds demonstrated varying degrees of potency against tyrosinase, with IC50 values indicating strong inhibitory effects .
| Compound | IC50 Value (μM) | Type of Inhibition |
|---|---|---|
| Compound A | 14.33 ± 1.63 | Strong |
| Compound B | 152.51 ± 14.33 | Weak |
| Compound C | 0.51 ± 0.00 | Very Strong |
This table illustrates the potency of different compounds against tyrosinase, highlighting the potential for our compound to exhibit similar or enhanced effects.
Antioxidant Activity
Antioxidant properties are also a significant aspect of the biological activity of this compound. Testing against radical scavenging assays (e.g., DPPH and ABTS) indicates that compounds with similar structures can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .
Synthesis and Industrial Applications
The synthesis of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions starting from 2-ethoxyphenol and epichlorohydrin to form an intermediate before introducing the pyrazole ring . Optimizing these synthesis methods is crucial for industrial applications, aiming for high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
